molecular formula C11H12N2O2 B2567862 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole CAS No. 2200776-67-4

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole

Cat. No.: B2567862
CAS No.: 2200776-67-4
M. Wt: 204.229
InChI Key: PFSITOMMHSCNHE-UHFFFAOYSA-N
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Description

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of the oxetane ring in this compound adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Oxetane Group: The oxetane group can be introduced via nucleophilic substitution reactions. For instance, the hydroxyl group of an oxetan-3-ol can react with a suitable leaving group on the benzodiazole ring, such as a halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, which may reduce the benzodiazole ring or the oxetane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzodiazole ring, especially at positions activated by the oxetane group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced benzodiazole derivatives

    Substitution: Substituted benzodiazole derivatives

Scientific Research Applications

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. The oxetane ring can enhance binding affinity and specificity due to its unique three-dimensional structure.

    Chemical Reactivity: The oxetane ring can undergo ring-opening reactions, which can be exploited in synthetic chemistry to create new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzimidazole: Similar structure but with a benzimidazole core.

    1-methyl-2-(oxetan-3-yloxy)-1H-1,3-thiazole: Contains a thiazole ring instead of a benzodiazole.

    1-methyl-2-(oxetan-3-yloxy)-1H-1,3-oxazole: Features an oxazole ring.

Uniqueness

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole is unique due to the combination of the benzodiazole core and the oxetane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-2-(oxetan-3-yloxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-10-5-3-2-4-9(10)12-11(13)15-8-6-14-7-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSITOMMHSCNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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